Molecular Weight and Drug‑Likeness Advantage Relative to the NH‑Free Core
The THP‑protected compound (MW 333.59 Da) adds only 84.12 Da relative to the NH‑free core 4‑bromo‑5‑chloro‑6‑fluoro‑1H‑indazole (MW 249.47 Da), keeping the intermediate within acceptable molecular weight ranges for oral drug candidates while providing a cleavable handle for further elaboration [REFS‑1][REFS‑2]. In contrast, permanently alkylated N‑methyl or N‑ethyl analogs exceed MW 300 Da without the benefit of orthogonally removable protection, limiting their utility as late‑stage intermediates [REFS‑3].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 333.59 Da |
| Comparator Or Baseline | 4‑Bromo‑5‑chloro‑6‑fluoro‑1H‑indazole: 249.47 Da; N‑methyl‑4‑bromo‑5‑chloro‑6‑fluoro‑1H‑indazole: ~263.50 Da |
| Quantified Difference | +84.12 Da vs NH‑free core; still ~70.09 Da less than N‑methyl equivalent if considering THP as transient protection |
| Conditions | Calculated monoisotopic/average mass from molecular formula |
Why This Matters
The modest mass addition preserves drug‑likeness during intermediate stages while enabling acid‑labile THP removal to regenerate the NH‑free pharmacophore exactly when needed for final target engagement.
